molecular formula C7H7NO2 B1283252 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde CAS No. 94170-15-7

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Cat. No.: B1283252
CAS No.: 94170-15-7
M. Wt: 137.14 g/mol
InChI Key: UYQGRCCIACNIES-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde is a chemical compound with the molecular formula C7H7NO2. It is a derivative of pyridine, characterized by the presence of a methyl group, an oxo group, and an aldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-oxo-1,2-dihydropyridine with formaldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired aldehyde product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde can be compared with other similar compounds, such as:

Uniqueness: The presence of the aldehyde group at the 4-position and the methyl group at the 1-position makes this compound unique.

Properties

IUPAC Name

1-methyl-2-oxopyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-8-3-2-6(5-9)4-7(8)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQGRCCIACNIES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558577
Record name 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94170-15-7
Record name 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1-Methyl-4-(diethoxymethyl)-2(1H)-pyridone (1.20 g, 5.58 mmol) was dissolved in tetrahydrofuran (10.0 mL). To this, 1 mol/L hydrochloric acid (10.0 mL) was added under a nitrogen atmosphere at room temperature and the mixture was stirred at 50° C. for 6 hours. By addition of a saturated aqueous sodium bicarbonate solution to neutralize the reaction mixture, the reaction was stopped. Then, extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by preparative thin-layer chromatography (chloroform/methanol=9/1) to give 1-methyl-4-formyl-2(1H)-pyridone (717 mg, yield: 95%).
Name
1-Methyl-4-(diethoxymethyl)-2(1H)-pyridone
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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